3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
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Overview
Description
3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione typically involves the reaction of 2-chlorobenzyl chloride with phenylhydrazine to form an intermediate, which is then cyclized with carbon disulfide to yield the desired triazole compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of automated systems also helps in reducing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or thio-substituted triazoles
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Used in the development of agrochemicals and pesticides due to its biological activity.
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects.
Pathways Involved: It can interfere with the synthesis of nucleic acids and proteins, disrupt cell membrane integrity, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar biological activities but lacks the specific substituents that enhance the activity of 3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione.
2-Phenyl-4H-1,2,4-triazole-3-thiol: Another triazole derivative with similar properties but different substituents.
Uniqueness
This compound stands out due to its unique combination of substituents, which enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility and potential for further modification and optimization.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-13-9-5-4-6-11(13)10-14-17-18-15(20)19(14)12-7-2-1-3-8-12/h1-9H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBWZHZMDZYANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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